molecular formula C13H10N2OS B11770623 4-(6-Amino-benzothiazol-2-yl)-phenol CAS No. 303098-86-4

4-(6-Amino-benzothiazol-2-yl)-phenol

Cat. No.: B11770623
CAS No.: 303098-86-4
M. Wt: 242.30 g/mol
InChI Key: YEVCXKRHVCSALM-UHFFFAOYSA-N
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Description

4-(6-Amino-benzothiazol-2-yl)-phenol is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an amino group at the 6th position of the benzothiazole ring and a phenol group at the 4th position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Amino-benzothiazol-2-yl)-phenol typically involves the reaction of 2-aminothiophenol with 4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Amino-benzothiazol-2-yl)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents such as nitric acid, sulfuric acid, or halogens.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

4-(6-Amino-benzothiazol-2-yl)-phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and as a fluorescent probe for detecting biological molecules.

    Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Amino-benzothiazol-2-yl)-phenol varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phenol group can also participate in hydrogen bonding and other interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(6-Amino-benzothiazol-2-yl)-acetamide
  • 4-(6-Amino-benzothiazol-2-yl)-butyric acid
  • (6-Amino-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Comparison: 4-(6-Amino-benzothiazol-2-yl)-phenol is unique due to the presence of both an amino group and a phenol group, which confer distinct chemical reactivity and biological activity. Compared to N-(6-Amino-benzothiazol-2-yl)-acetamide, which has an acetamide group, the phenol group in this compound allows for additional hydrogen bonding and potential interactions with biological targets. Similarly, 4-(6-Amino-benzothiazol-2-yl)-butyric acid and (6-Amino-benzothiazol-2-yl)-carbamic acid tert-butyl ester have different functional groups that influence their chemical properties and applications.

Properties

CAS No.

303098-86-4

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

4-(6-amino-1,3-benzothiazol-2-yl)phenol

InChI

InChI=1S/C13H10N2OS/c14-9-3-6-11-12(7-9)17-13(15-11)8-1-4-10(16)5-2-8/h1-7,16H,14H2

InChI Key

YEVCXKRHVCSALM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)O

Origin of Product

United States

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